molecular formula C12H16OSi B1589720 4-(Trimethylsilylethynyl)benzyl alcohol CAS No. 275386-60-2

4-(Trimethylsilylethynyl)benzyl alcohol

Cat. No. B1589720
CAS RN: 275386-60-2
M. Wt: 204.34 g/mol
InChI Key: WBNXRSFSSANBSA-UHFFFAOYSA-N
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Description

4-(Trimethylsilylethynyl)benzyl alcohol (4-TMSB) is a chemical compound that is widely used in research laboratories for a variety of purposes. It is a silyl ether that has been found to possess a wide range of properties and applications in the field of chemistry, biology, and medicine. 4-TMSB has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a model compound for studying biochemical and physiological processes. In

Scientific Research Applications

Synthesis of Arylalkyne-Tagged Sugars

4-(Trimethylsilylethynyl)benzyl alcohol: is utilized in the synthesis of arylalkyne-tagged sugars. These specialized sugars are important for the photoinduced glycosylation of cysteine-containing peptides . This process is crucial for studying protein functions and interactions in biochemistry and molecular biology.

Precursor for Fluorescent Probes

This compound serves as a precursor for the synthesis of fluorescent probes. The probes are synthesized via a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction . These probes are widely used in imaging techniques to visualize biological processes at the molecular level.

properties

IUPAC Name

[4-(2-trimethylsilylethynyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7,13H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNXRSFSSANBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459786
Record name 4-(Trimethylsilylethynyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

275386-60-2
Record name 4-(Trimethylsilylethynyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under argon condition, 4-((trimethylsilyl)ethynyl)benzoic acid methyl ester (316 mg, 1.36 mmol) was dissolved in 5 mL of dry THF, and then cooled to 0° C., and LiAlH4 (2.04 mL, 1.0 M solution in THF, 2.04 mmol) was slowly added thereto. Upon completion of the reaction after stirring for 30 minutes at 0° C., the reaction was terminated by adding 77 μL of water, 154 μL of 10% aqueous sodium hydroxide solution and then 231 μL of water. When the white viscous precipitate was produced, the mixture was filtered through a silica pad to remove the precipitate. The resulting solution was concentrated by distillation under reduced pressure, and purified by column chromatography to obtain 258 mg (1.26 mmol, 93%) of the desired compound.
Quantity
316 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.04 mL
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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